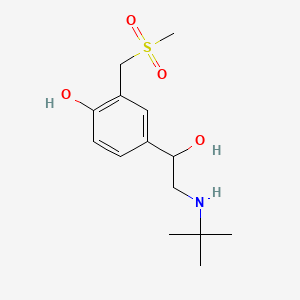

Sulfonterol

描述

属性

CAS 编号 |

42461-79-0 |

|---|---|

分子式 |

C14H23NO4S |

分子量 |

301.40 g/mol |

IUPAC 名称 |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |

InChI |

InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |

InChI 键 |

RTLJQOLVPIGICL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfonterol as a Beta-2 Adrenergic Agonist

Notice to the Reader: Extensive research did not yield specific data or scholarly articles for a compound named "sulfonterol." The following guide is a comprehensive overview of the principles of beta-2 adrenergic agonists, drawing on established knowledge of this drug class. The information presented is based on well-studied compounds with similar mechanisms of action and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. Should "this compound" be an alternative or less common name for a known compound, this guide provides the essential framework for understanding its potential properties and actions.

Introduction to Beta-2 Adrenergic Agonists

Beta-2 adrenergic agonists are a cornerstone in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1] These therapeutic agents selectively target and activate beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[3] This guide will explore the molecular pharmacology, mechanism of action, and key experimental methodologies relevant to the study of a beta-2 adrenergic agonist, using the placeholder name "this compound" to frame the discussion.

Molecular Mechanism of Action

The therapeutic effect of beta-2 adrenergic agonists is mediated through the canonical Gs-protein signaling pathway.

Receptor Binding and G-Protein Activation

Upon binding of an agonist like this compound to the beta-2 adrenergic receptor, a conformational change is induced in the receptor. This alteration facilitates the coupling of the receptor to a stimulatory G-protein (Gs).[4] The Gs protein, a heterotrimer composed of α, β, and γ subunits, subsequently releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP). This exchange triggers the dissociation of the Gαs subunit from the Gβγ dimer.[5]

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit translocates along the plasma membrane and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which then converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

Downstream Signaling and Bronchodilation

Cyclic AMP acts as a crucial second messenger in the signaling cascade. It activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. The key effects leading to bronchodilation include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, an enzyme essential for the contraction of smooth muscle.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can also lead to the activation of MLCP, which dephosphorylates myosin light chains, further promoting relaxation.

-

Modulation of Ion Channels: PKA can influence the activity of various ion channels, leading to a decrease in intracellular calcium concentrations, which is conducive to muscle relaxation.

Signaling Pathway Diagram

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. | BioGRID [thebiogrid.org]

- 3. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

- 4. Efficacy of inhaled salmeterol in the management of smokers with chronic obstructive pulmonary disease: a single centre randomised, double blind, placebo controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Sulfonamide-Derived β2-Adrenergic Agonists

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The specific compound "Sulfonterol" was not identifiable in the public scientific literature. This guide provides a detailed pharmacological profile of a closely related and well-documented class of compounds: novel sulfonamide-derived β2-adrenoreceptor agonists. The data and methodologies presented are based on published research on this class, with a particular focus on the clinical candidate PF-610355, which is believed to be representative of this group.

Introduction

Sulfonamide-derived β2-adrenoreceptor agonists are a class of potent and selective compounds investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These agents are designed as ultra-long-acting β2-adrenoreceptor agonists (ultra-LABAs), with the potential for once-daily inhaled administration. A key feature of this class is the incorporation of a sulfonamide group in the agonist headgroup, which confers high intrinsic crystallinity. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, including their mechanism of action, receptor binding and functional activity, and detailed experimental protocols for their evaluation.

Mechanism of Action

Like other β2-adrenergic agonists, sulfonamide-derived agonists act on the β2-adrenoreceptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation.

The binding of a sulfonamide-derived agonist to the β2-adrenoreceptor induces a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of the representative sulfonamide-derived β2-adrenoreceptor agonist, PF-610355.

Table 1: In Vitro Functional Potency of PF-610355

| Assay Type | Cell Line/Tissue | Parameter | Value (nM) |

| β2-Adrenergic Receptor Activation | --- | EC50 | 0.26[1][2] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP-12177, a non-selective β-adrenergic antagonist).

-

Non-labeled competitor (the sulfonamide-derived β2-agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the non-labeled competitor.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the varying concentrations of the non-labeled competitor.

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor, providing a measure of its potency (EC50) and efficacy.

Materials:

-

A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

The sulfonamide-derived β2-agonist.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cell culture medium.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

The next day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.

-

Add varying concentrations of the sulfonamide-derived β2-agonist to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Visualizations

Signaling Pathway

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Agonist Characterization.

Conclusion

The novel sulfonamide-derived β2-adrenoreceptor agonists represent a promising class of compounds for the treatment of obstructive airway diseases. Their potent and long-acting bronchodilator effects are mediated through the classical β2-adrenergic signaling pathway. The representative compound, PF-610355, demonstrates high potency in in vitro functional assays. While the clinical development of PF-610355 was discontinued, the pharmacological data and methodologies described in this guide provide a valuable framework for the continued research and development of this and other classes of β2-agonists. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profiles of new analogues is warranted to fully realize the therapeutic potential of this chemical series.

References

An In-depth Technical Guide to the Discovery and Synthesis of Sulfonterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonterol is a selective β2-adrenergic receptor agonist that emerged from research in the 1970s focused on developing novel bronchodilators. Its unique chemical structure, featuring a methanesulfonylmethyl group in place of the meta-hydroxyl group of traditional catecholamines, confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its activity, and visualizations of its signaling pathway and experimental workflows to support further research and development in the field of adrenergic agents.

Discovery and Rationale

This compound was developed as part of a systematic investigation into catecholamine analogues where the meta-phenolic group was replaced by other functionalities capable of hydrogen bonding. The research, published in 1975, aimed to create new selective bronchodilators with improved properties over existing therapies. The key innovation in this compound's design was the introduction of a methanesulfonylmethyl (CH2SO2CH3) group at the meta-position of the phenylethanolamine backbone. This modification was found to confer potent β-adrenergic agonist activity with a degree of selectivity for tracheal smooth muscle (indicative of β2-receptor activity) over atrial muscle (indicative of β1-receptor activity). One of the key compounds from this research, α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-[(methylsulfonyl)methyl]benzenemethanol hydrochloride, was given the United States Adopted Name (USAN) this compound hydrochloride.[1]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 4-hydroxyacetophenone. The following is a detailed description of a plausible synthetic route based on established organic chemistry principles and the information available in the literature.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Chloromethylation of 4-Hydroxyacetophenone

-

To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and acetic acid), add paraformaldehyde.

-

Saturate the mixture with hydrogen chloride gas at a low temperature (e.g., 0-5 °C) with stirring.

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the product, 3-(chloromethyl)-4-hydroxyacetophenone, is isolated by filtration or extraction.

Step 2: Formation of the Methylthiomethyl Intermediate

-

The 3-(chloromethyl)-4-hydroxyacetophenone is reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification to yield 4-hydroxy-3-((methylthio)methyl)acetophenone.

Step 3: Oxidation to the Methylsulfonylmethyl Intermediate

-

The methylthiomethyl intermediate is oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).

-

The reaction is usually performed at 0 °C to room temperature.

-

The product, 4-hydroxy-3-((methylsulfonyl)methyl)acetophenone, is isolated and purified by standard techniques such as crystallization or column chromatography.

Step 4: α-Bromination

-

The acetophenone derivative from Step 3 is brominated at the α-position. This can be achieved using bromine in a suitable solvent like acetic acid or chloroform.

-

The reaction yields 2-bromo-1-(4-hydroxy-3-((methylsulfonyl)methyl)phenyl)ethan-1-one.

Step 5: Amination with tert-Butylamine

-

The α-bromo ketone is reacted with an excess of tert-butylamine in a suitable solvent (e.g., ethanol or isopropanol). This reaction forms the α-amino ketone intermediate.

-

The reaction is typically run at room temperature or with gentle heating.

Step 6: Reduction of the Ketone

-

The final step is the reduction of the ketone to a secondary alcohol. This is achieved using a reducing agent such as sodium borohydride (NaBH4) in methanol or ethanol.

-

The reaction is typically carried out at 0 °C to room temperature.

-

After reduction, the product is worked up and purified.

Step 7: Formation of the Hydrochloride Salt

-

The free base of this compound is dissolved in a suitable solvent (e.g., isopropanol or ether).

-

A solution of hydrogen chloride in the same or a compatible solvent is added to precipitate this compound hydrochloride.

-

The salt is collected by filtration, washed with a cold solvent, and dried.

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the chemical synthesis of this compound hydrochloride.

Mechanism of Action: β2-Adrenergic Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by the activation of these receptors is crucial for its bronchodilatory effects.

-

Receptor Binding and G-Protein Activation: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its αs subunit.

-

Adenylyl Cyclase Activation: The activated αs subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several downstream target proteins within the smooth muscle cell. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity, and the phosphorylation of phospholamban, which enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a decrease in intracellular calcium concentrations.

-

Smooth Muscle Relaxation: The net effect of these phosphorylation events is a decrease in the phosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and resulting in bronchodilation.

The following diagram illustrates the β2-adrenergic signaling pathway.

Caption: The β2-adrenergic receptor signaling cascade activated by this compound.

Pharmacological Properties

The initial pharmacological characterization of this compound was performed in vitro on isolated guinea pig tissues and in vivo in anesthetized animals. These studies demonstrated its potency and selectivity as a β-adrenergic agonist.

Data Presentation

| Parameter | Tissue/Assay | Species | Value (ED50, Molar) | Relative Potency (Isoproterenol = 1) | Reference |

| β2-Adrenergic Activity | |||||

| Tracheal Chain Relaxation | Isolated Guinea Pig Trachea | Guinea Pig | 1.8 x 10⁻⁸ | 0.23 | [1] |

| β1-Adrenergic Activity | |||||

| Atrial Rate Increase | Spontaneously Beating Right Atria | Guinea Pig | 1.5 x 10⁻⁷ | 0.05 | [1] |

ED50: Effective dose for 50% of maximal response.

Selectivity: The ratio of β1 (atrial) to β2 (tracheal) activity (ED50 atrial / ED50 tracheal) for this compound is approximately 8.3. This indicates a preferential activity at β2-adrenergic receptors. For comparison, the selectivity ratio for isoproterenol is approximately 1.[1]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (high concentration).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test compound: this compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Adenylyl Cyclase Activation Assay

This protocol outlines a general method to measure the ability of this compound to stimulate adenylyl cyclase activity, typically by quantifying the production of cAMP.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor.

-

Assay buffer: e.g., Tris-HCl buffer containing ATP, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP regenerating system.

-

Test compound: this compound at various concentrations.

-

Positive control: Isoproterenol or Forskolin.

-

cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal Activity: Cell membranes and assay buffer.

-

Stimulated Activity: Cell membranes, assay buffer, and varying concentrations of this compound.

-

Positive Control: Cell membranes, assay buffer, and a saturating concentration of isoproterenol or forskolin.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the cell membranes to the wells. Incubate the plate at 30-37 °C for a fixed time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by heating).

-

cAMP Quantification: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Subtract the basal cAMP production from the stimulated values.

-

Plot the amount of cAMP produced against the log concentration of this compound.

-

Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve using non-linear regression.

-

Caption: Workflow for an adenylyl cyclase activation assay.

Conclusion

This compound represents an important milestone in the development of selective β2-adrenergic agonists. Its discovery demonstrated that significant structural modifications to the catecholamine nucleus could be made while retaining and even enhancing the desired pharmacological activity. The synthesis and experimental data presented in this guide provide a foundation for researchers and drug development professionals interested in the field of adrenergic pharmacology. While this compound itself did not become a major clinical product, the principles learned from its development have contributed to the broader understanding of β2-receptor structure-activity relationships and the design of subsequent generations of bronchodilators. Further research could explore modern synthetic routes to this compound and its analogues, as well as a more detailed characterization of its pharmacological profile using contemporary molecular and cellular techniques.

References

Preliminary Efficacy of Sulfonterol: A Review of Available Data

Researchers, scientists, and drug development professionals are advised that comprehensive efficacy data for the compound identified as Sulfonterol, with the CAS Registry Number 912804-61-6 and the chemical name (R)-α-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-3-((methylsulfonyl)methyl)benzenemethanol, is not currently available in the public domain. Extensive searches of scientific literature and clinical trial databases have not yielded any preliminary studies detailing its efficacy, experimental protocols, or specific signaling pathways.

The compound "this compound" appears to be an early-stage experimental or research chemical. There are no published preclinical or clinical trial results that would allow for a detailed technical guide on its efficacy. The name "this compound" may also be confused with "Sulforaphane," a different and well-studied isothiocyanate derived from cruciferous vegetables with extensive research on its biological activities, particularly in the context of cancer and inflammation.

While no specific data for this compound is available, the chemical structure suggests it belongs to the class of sulfonamide-derived compounds. Some compounds within this broad class have been investigated as β2-adrenoreceptor agonists, which are known for their bronchodilatory effects and are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). However, without specific studies on this compound, its pharmacological activity remains unconfirmed.

Due to the absence of quantitative data, experimental protocols, and defined signaling pathways for this compound, the creation of summary tables and Graphviz diagrams as requested is not possible at this time. Further research and publication of preclinical and clinical data are required to elucidate the efficacy and mechanism of action of this compound.

Professionals in drug development are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound or compounds with the CAS number 912804-61-6. Until such data becomes available, any discussion of its efficacy would be purely speculative.

Sulfonterol: An In-depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sulfonterol and its Presumed Mechanism of Action

This compound is a beta-2 adrenergic receptor agonist characterized by a core ethanolamine pharmacophore and a sulfonamide moiety. As a beta-2 agonist, its primary therapeutic action is expected to be the relaxation of smooth muscle tissue, particularly in the bronchial passages, making it a potential candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]

The mechanism of action for beta-2 adrenergic agonists is well-understood. Upon binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), this compound would induce a conformational change in the receptor. This change facilitates the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1][2]

Comparative Receptor Binding Affinity of Beta-2 Adrenergic Agonists

Due to the limited availability of specific binding data for this compound, this section provides a comparative analysis of the receptor binding affinities for a range of well-characterized beta-2 adrenergic agonists. The data, presented in Table 1, is compiled from various sources and serves to provide a context for the potential affinity of this compound. The binding affinity is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the negative logarithm of the inhibition constant (pKi). A lower Ki or Kd value, or a higher pKi value, indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Isoproterenol | Human β2 | 250 | [3] |

| Salbutamol (Albuterol) | Human β2 | 1,000 | |

| Formoterol | Human β2 | 1.7 | |

| Salmeterol | Human β2 | 0.55 | |

| Fenoterol | Human β2 | 1.1 | |

| Indacaterol | Human β2 | 3.3 | |

| Olodaterol | Human β2 | 0.1 | |

| Vilanterol | Human β2 | 0.04 |

Disclaimer: The data in this table is compiled from various studies and should be used for comparative purposes only. Experimental conditions can vary between studies, potentially affecting the absolute values.

Experimental Protocols

The characterization of a beta-2 adrenergic agonist's receptor binding affinity and functional activity relies on a suite of standardized in vitro assays. The following sections detail the methodologies for two key experiments: the radioligand competition binding assay and the cAMP accumulation functional assay.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity beta-2 adrenergic receptor antagonist, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.

-

Competitor: The unlabeled compound of interest (e.g., this compound) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity antagonist (e.g., propranolol) to determine the amount of radioligand that binds non-specifically to the membranes and assay components.

-

Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at physiological pH.

-

Scintillation Cocktail and Scintillation Counter.

Procedure:

-

Membrane Preparation: Cells expressing the beta-2 adrenergic receptor are harvested and homogenized. The cell lysate is then subjected to centrifugation to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membranes, a fixed concentration of the radioligand, and a varying concentration of the competitor drug.

-

Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding at each competitor concentration is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the beta-2 adrenergic receptor signaling pathway. This provides a measure of the compound's functional activity as an agonist.

Materials:

-

Whole Cells: A cell line expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Test Compound: The compound of interest (e.g., this compound) at a range of concentrations.

-

Positive Control: A known full agonist for the beta-2 adrenergic receptor (e.g., isoproterenol).

-

Phosphodiesterase (PDE) Inhibitor: A compound such as IBMX to prevent the degradation of cAMP.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: Commercially available kits based on various detection methods, such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen.

Procedure:

-

Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with a PDE inhibitor in a serum-free medium for a short period.

-

Compound Stimulation: The test compound and controls are added to the wells at various concentrations, and the plate is incubated for a specific time to allow for cAMP production.

-

Cell Lysis: The stimulation is terminated by lysing the cells with the provided lysis buffer.

-

cAMP Detection: The concentration of cAMP in the cell lysates is measured according to the protocol of the chosen detection kit.

-

Data Analysis: The amount of cAMP produced at each compound concentration is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway and a typical experimental workflow.

References

In-depth Technical Guide: Investigating the Bronchodilatory Effects of Salmeterol

Notice to the reader: Initial searches for the compound "Sulfonterol" did not yield any results in scientific literature or drug databases. It is highly probable that "this compound" is a misspelling or not a recognized name for a pharmaceutical agent. Therefore, this technical guide will focus on Salmeterol , a widely studied and clinically significant long-acting beta-2 adrenergic agonist, to provide a comprehensive overview of its bronchodilatory effects in line with the user's core requirements.

Introduction to Salmeterol

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its prolonged duration of action, typically 12 hours, makes it a cornerstone in the management of persistent bronchoconstriction.[2] This guide will delve into the molecular mechanisms, experimental evaluation, and clinical pharmacology of Salmeterol, providing a technical resource for researchers, scientists, and drug development professionals.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Salmeterol exerts its bronchodilatory effect by acting as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] The binding of Salmeterol to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

The key steps in this pathway are:

-

Receptor Binding: Salmeterol's lipophilic side chain is thought to anchor it to an "exosite" on or near the β2-adrenergic receptor, allowing the active head of the molecule to repeatedly engage with the receptor's active site. This contributes to its long duration of action.

-

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and various ion channels. This ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Signaling Pathway Diagram

Caption: Salmeterol's signaling cascade in airway smooth muscle cells.

Quantitative Data on Bronchodilatory Effects

The efficacy of Salmeterol has been quantified in numerous clinical trials, primarily through the measurement of Forced Expiratory Volume in 1 second (FEV1).

| Parameter | Value | Condition | Reference |

| Time to Onset of Bronchodilation | 10-20 minutes | Asthma & COPD | |

| Peak Effect | 2-4 hours | Asthma & COPD | |

| Duration of Action | ~12 hours | Asthma & COPD | |

| Improvement in FEV1 (vs. Placebo) | 15-25% | Asthma | (Implied) |

| Improvement in FEV1 (vs. Placebo) | 10-20% | COPD | (Implied) |

| Recommended Dosage | 50 µg twice daily | Asthma & COPD |

Experimental Protocols

In Vitro Evaluation of Bronchodilator Activity

Objective: To determine the potency and efficacy of Salmeterol in relaxing pre-contracted airway smooth muscle.

Methodology: Organ Bath Studies

-

Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial rings are isolated and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Measurement: The tissues are connected to isometric force transducers to continuously record changes in muscle tension.

-

Contraction Induction: A contractile agent, such as methacholine or histamine, is added to the organ bath to induce a stable, submaximal contraction of the airway smooth muscle.

-

Cumulative Concentration-Response Curve: Salmeterol is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and parameters such as the EC50 (the concentration of Salmeterol that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) are calculated.

Clinical Trial Protocol for Assessing Bronchodilatory Efficacy

Objective: To evaluate the bronchodilatory effect and duration of action of inhaled Salmeterol in patients with asthma or COPD.

Methodology: Randomized, Double-Blind, Placebo-Controlled Crossover Study

-

Patient Population: A cohort of patients with a confirmed diagnosis of asthma or COPD and demonstrating reversible airway obstruction is recruited.

-

Study Design: A crossover design where each patient receives both Salmeterol (e.g., 50 µg) and a placebo via a metered-dose inhaler in a randomized order, separated by a washout period.

-

Spirometry Measurements: Serial spirometry is performed at baseline (pre-dose) and at multiple time points post-inhalation (e.g., 15, 30, 60 minutes, and then hourly for 12 hours). The primary endpoint is the change in FEV1 from baseline.

-

Data Analysis: The time course of FEV1 is plotted for both the Salmeterol and placebo treatment periods. The area under the FEV1-time curve (AUC) is calculated and compared between treatments. Other parameters, such as peak FEV1 and the duration of a clinically significant bronchodilatory response (e.g., >15% improvement in FEV1), are also analyzed.

Experimental Workflow Diagram

Caption: Workflow for in vitro and clinical evaluation of Salmeterol.

Pharmacokinetics and Pharmacodynamics

-

Absorption: When inhaled, Salmeterol is primarily deposited in the lungs, where it exerts its local effect. A small portion is absorbed into the systemic circulation.

-

Distribution: Due to its high lipophilicity, Salmeterol has a high volume of distribution.

-

Metabolism: Salmeterol is extensively metabolized by hydroxylation in the liver.

-

Excretion: The metabolites are primarily excreted in the feces.

-

Pharmacodynamics: The bronchodilatory effect is directly related to the concentration of Salmeterol at the β2-adrenergic receptors in the airway smooth muscle. The long duration of action is a key pharmacodynamic feature.

Conclusion

Salmeterol is a potent and long-acting bronchodilator that provides sustained improvement in lung function for patients with asthma and COPD. Its mechanism of action via the β2-adrenergic signaling pathway is well-characterized. The experimental protocols outlined in this guide provide a framework for the continued investigation of Salmeterol and the development of novel bronchodilator therapies. The quantitative data from clinical trials consistently demonstrate its efficacy in relieving bronchoconstriction. This technical guide serves as a comprehensive resource for professionals in the field of respiratory drug development.

References

Sulfonterol's Role in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is a beta-adrenergic receptor agonist that has demonstrated efficacy in mediating smooth muscle relaxation, particularly in airway tissues. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. As a beta-agonist, this compound's primary therapeutic potential lies in the treatment of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD).

Core Mechanism of Action: Beta-Adrenergic Stimulation

This compound elicits its relaxant effect on smooth muscle by acting as an agonist at beta-adrenergic receptors, which are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. The binding of this compound to these receptors initiates a well-characterized signal transduction cascade.

Signaling Pathway

The canonical signaling pathway for this compound-induced smooth muscle relaxation is initiated by its binding to β2-adrenergic receptors on the surface of smooth muscle cells. This event triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets that collectively contribute to smooth muscle relaxation. These include:

-

Phosphorylation of myosin light chain kinase (MLCK): This phosphorylation inhibits MLCK activity, reducing the phosphorylation of myosin light chains and thereby decreasing the contractile force of the muscle.

-

Modulation of ion channels: PKA can phosphorylate and activate potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx and promotes relaxation.

-

Regulation of intracellular calcium levels: PKA can also phosphorylate proteins involved in calcium sequestration, leading to a decrease in cytosolic calcium concentrations.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Soterenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a β2-adrenergic receptor agonist with bronchodilator properties. Its chemical structure, N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide, features a phenylethanolamine core, which is characteristic of many beta-agonist drugs. This document provides a detailed protocol for the synthesis and purification of Soterenol, intended for research and development purposes. The methodologies described are based on established synthetic routes for structurally related phenylethanolamine derivatives and common purification techniques for polar drug molecules.

Chemical Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Soterenol | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | 13642-52-9[1] | C12H20N2O4S | 288.37 g/mol [1] |

| Soterenol Hydrochloride | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride | 14816-67-2 | C12H21ClN2O4S | 324.83 g/mol |

Experimental Protocols

I. Synthesis of Soterenol

The following is a representative multi-step synthesis protocol for Soterenol, adapted from established methods for similar phenylethanolamine compounds.

Step 1: Synthesis of N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide (Intermediate 1)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone in a suitable solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, for example, triethylamine or pyridine, to the solution. The molar ratio of the base to 4-aminoacetophenone should be approximately 1.1:1.

-

Sulfonylation: Cool the mixture in an ice bath (0-5 °C). Slowly add methanesulfonyl chloride (approximately 1.05 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-(4-acetylphenyl)methanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: Bromination of Intermediate 1 to yield 2-bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate 2)

-

Reaction Setup: Dissolve the N-(4-acetylphenyl)methanesulfonamide in a suitable solvent like chloroform or acetic acid in a round-bottom flask protected from light.

-

Bromination: Add elemental bromine (1 equivalent) dissolved in the same solvent dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of 2-(isopropylamino)-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate 3)

-

Reaction Setup: Dissolve the bromo-intermediate in a suitable solvent such as acetonitrile in a round-bottom flask.

-

Amination: Add an excess of isopropylamine (at least 2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 8-12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess isopropylamine and its hydrobromide salt. Dry the organic layer and evaporate the solvent.

Step 4: Reduction to Soterenol

-

Reaction Setup: Dissolve the amino-ketone intermediate in a suitable protic solvent like methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture to remove the organic solvent. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Soterenol.

II. Purification of Soterenol

Soterenol is a polar compound and can be purified by the following methods:

1. Recrystallization:

-

The crude Soterenol can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. The hydrochloride salt of Soterenol can be prepared by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol). The resulting salt often has better crystalline properties.

2. Column Chromatography:

-

For higher purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can be used. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., amine-bonded silica) and a mobile phase of acetonitrile and water may be effective.

-

III. Analytical Characterization

The purity and identity of the synthesized Soterenol should be confirmed by various analytical techniques.

| Analytical Method | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to Soterenol, with purity typically >98%. |

| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the exact mass of Soterenol (e.g., [M+H]+ at m/z 289.1222). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should be consistent with the chemical structure of Soterenol, showing characteristic peaks for the aromatic, aliphatic, and functional group protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, S=O, and aromatic C-H bonds. |

Diagrams

Synthesis Workflow

Caption: A representative synthetic workflow for Soterenol.

Signaling Pathway of Soterenol (β2-Adrenergic Receptor Pathway)

Soterenol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.

Caption: The canonical signaling pathway of Soterenol via the β2-adrenergic receptor.[2][3][4]

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

- 1. Soterenol | C12H20N2O4S | CID 26162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Sulfonated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given the ambiguity of the term "Sulfonterol," this document provides detailed analytical methods for the quantification of two relevant classes of sulfonated compounds: Salbutamol and its primary metabolite, Salbutamol-4'-O-sulfate , and general sulfonamides . Salbutamol, a widely used bronchodilator, undergoes sulfonation in the body, making its analysis and that of its sulfated metabolite crucial for pharmacokinetic and anti-doping studies. Sulfonamides represent a broad class of synthetic antimicrobial agents requiring sensitive quantification in various matrices for food safety and clinical monitoring.

These application notes provide detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.[1][2]

Section 1: Quantification of Salbutamol and Salbutamol-4'-O-Sulfate in Human Urine

This section details a chiral HPLC-MS/MS method for the simultaneous quantification of (R)- and (S)-salbutamol and their respective 4'-O-sulfate metabolites in human urine.[3][4] This method is particularly relevant for studying the stereoselective metabolism of Salbutamol.[3]

Experimental Workflow

Caption: Workflow for the analysis of Salbutamol and its sulfated metabolites in urine.

Protocol: Sample Preparation of Urine Samples

-

Thaw frozen urine samples at room temperature.

-

To a 200 µL aliquot of the urine sample, add 700 µL of methanol.

-

Add 100 µL of a methanolic internal standard solution (e.g., d6-salbutamol at a final concentration of 500 ng/mL).

-

Vortex the mixture thoroughly.

-

Cool the samples at -20°C for 10 minutes.

-

Centrifuge the samples at 14,100 relative centrifugal force (rcf) for 5 minutes.

-

Transfer the resulting supernatant to glass vials for HPLC-MS/MS analysis.

Protocol: Chiral HPLC-MS/MS Analysis

This method utilizes a teicoplanin-based chiral stationary phase for the separation of salbutamol enantiomers and their sulfated metabolites.

Chromatographic Conditions:

| Parameter | Value |

| Column | Teicoplanin-based chiral column (e.g., 150 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase | Gradient or isocratic elution with Methanol and Ammonium Formate (AmF) in water. |

| Flow Rate | 0.25 - 0.5 mL/min |

| Column Temperature | 20 - 50 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Drying Gas Temperature | 290 °C |

| Drying Gas Flow | 20 L/min |

| Nebulizer Pressure | 37 psi |

| Sheath Gas Temperature | 400 °C |

| Sheath Gas Flow | 12 L/min |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-/(S)-Salbutamol | 240.1 | 148.1 |

| (R)-/(S)-Salbutamol-4'-O-sulfate | 318.0 | 218.1 |

| d6-Salbutamol (Internal Standard) | 246.0 | 148.0 |

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of Salbutamol and its sulfated metabolite in urine.

| Parameter | (R)-/(S)-Salbutamol | (R)-/(S)-Salbutamol-4'-O-sulfate |

| Linearity Range | 0.62 - 622 ng/mL | 0.8 - 797 ng/mL |

| Lower Limit of Detection (LLOD) | 20 ng/mL (for total salbutamol) | Not explicitly stated, but method is sensitive for trace analysis. |

| Interday Precision (RSD%) | < 15% | Not explicitly stated, but method is validated. |

Section 2: Quantification of Sulfonamides in Animal Tissue

This section provides a general protocol for the screening, quantification, and confirmation of various sulfonamide residues in animal tissues (e.g., liver, muscle) by LC-MS/MS.

Experimental Workflow

Caption: General workflow for sulfonamide analysis in tissue samples.

Protocol: Sample Preparation of Tissue Samples

-

Weigh 2 g of homogenized tissue into a centrifuge tube.

-

Add an internal standard (e.g., Sulfapyridine).

-

Add 8 mL of ethyl acetate.

-

Vortex or shake vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the ethyl acetate supernatant to a clean tube.

-

For fatty samples, add 4 mL of hexane, vortex for 30 seconds, centrifuge, and discard the upper hexane layer.

-

Evaporate the final extract to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 100 µL of methanol, vortex, and then add 400 µL of the initial mobile phase. Vortex again.

-

The sample is ready for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of Sulfonamides

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to separate all target sulfonamides. |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Parameters | Optimized for the specific instrument and analytes. |

MRM Transitions (Examples):

| Sulfonamide | Precursor Ion (M+H)+ (m/z) | Product Ion (m/z) |

| Sulfadiazine | 251.1 | 156.1 |

| Sulfamethazine | 279.1 | 186.1 |

| Sulfaquinoxaline | 301.1 | 156.1 |

| Sulfapyridine (IS) | 250.1 | 156.1 |

Quantitative Data Summary

The following table presents typical validation data for the analysis of sulfonamides in bovine liver.

| Parameter | Value |

| Linearity Range | 5 - 400 ng/g |

| Limit of Quantification (LOQ) | 5 ng/g |

| Recovery | 53 - 93% |

| Precision (RSD%) | 2.1 - 16.8% |

Signaling Pathway and Logical Relationships

The primary metabolic pathway for Salbutamol involves sulfonation, a phase II metabolic reaction.

Caption: Metabolic pathway of Salbutamol to its sulfated metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sulfonterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Sulfonterol in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is intended as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. While specific instrument parameters for this compound are not widely published, this guide leverages established methods for structurally similar sulfonamide compounds to provide a solid foundation for method development.

Introduction

This compound is a compound of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] This document outlines a comprehensive approach to developing a quantitative LC-MS/MS method for this compound.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of a molecule is fundamental to developing a selective and sensitive multiple reaction monitoring (MRM) method.[4][5] Based on the general fragmentation patterns of sulfonamides and sulfonates, this compound is expected to undergo characteristic fragmentation upon collision-induced dissociation (CID). The primary fragmentation is anticipated to involve the cleavage of the sulfonamide bond.

A proposed fragmentation pathway for this compound is the loss of the SO2 group, which is a common fragmentation pattern for sulfonate-containing compounds. The protonated molecule [M+H]+ would serve as the precursor ion. The most abundant and stable fragment ions would then be selected as product ions for MRM transitions.

Experimental Protocols

Sample Preparation

Good sample preparation is critical for successful mass spectrometry analysis to remove interferences and concentrate the analyte. A generic protocol for the extraction of this compound from a biological matrix (e.g., plasma, urine) is provided below. This protocol may require optimization depending on the specific matrix.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Protocol: Solid Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw biological samples on ice.

-

To 500 µL of the sample, add 50 µL of the internal standard solution.

-

Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute this compound and the internal standard with 1 mL of methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

Chromatographic separation is essential to resolve this compound from matrix components and potential isomers. A reversed-phase HPLC method is proposed.

Instrumentation:

-

HPLC system capable of binary gradient elution.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

| Time (min) | %A | %B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 0.5 | 95 | 5 | 0.4 |

| 3.0 | 5 | 95 | 0.4 |

| 4.0 | 5 | 95 | 0.4 |

| 4.1 | 95 | 5 | 0.4 |

| 5.0 | 95 | 5 | 0.4 |

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the quantitative analysis of this compound.

Instrumentation:

-

Triple quadrupole mass spectrometer with an ESI source.

Proposed MS Parameters (to be optimized):

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions (Hypothetical):

The following table presents hypothetical MRM transitions for this compound. These should be determined experimentally by infusing a standard solution of this compound and performing a product ion scan.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | [M+H]+ | Fragment 1 | To be optimized | 100 |

| This compound | [M+H]+ | Fragment 2 | To be optimized | 100 |

| Internal Standard | [M+H]+ | Fragment 1 | To be optimized | 100 |

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | R² | % Accuracy Range | % Precision (CV) Range |

| This compound | 1 - 1000 | > 0.99 | 85 - 115% | < 15% |

Table 2: Quality Control Sample Summary

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % Precision (CV) |

| LQC | 3 | |||

| MQC | 500 | |||

| HQC | 800 |

Visualizations

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical Signaling Pathway and Fate of this compound.

Conclusion

This application note provides a foundational method for the quantitative analysis of this compound by LC-MS/MS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for similar compounds and should be a valuable resource for researchers. It is imperative that these methods are thoroughly validated in the target matrix to ensure accuracy, precision, and robustness for its intended application.

References

Application Notes and Protocols for In Vitro-Assays of Sulfonterol Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is a β2-adrenergic receptor agonist, a class of drugs that primarily induce smooth muscle relaxation, leading to effects such as bronchodilation.[1] The therapeutic potential of this compound necessitates a thorough in vitro-characterization of its activity at the β2-adrenergic receptor. This document provides detailed application notes and protocols for key in vitro assays to determine the binding affinity, potency, and efficacy of this compound.

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to a stimulatory G protein (Gs).[2][3] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), ultimately resulting in the relaxation of smooth muscle cells.[1] Some studies also suggest that the β2-adrenergic receptor can couple to inhibitory G proteins (Gi), adding another layer of complexity to its signaling.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) at the Human β2-Adrenergic Receptor

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue Source | Reference |

| This compound | Data not available | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | - |

| Salbutamol | 29 (selectivity over β1) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | |

| Formoterol | -8.63 (log KD) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | |

| Isoprenaline | -6.64 (log KD) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR |

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) in cAMP Accumulation Assays

| Compound | EC50 (nM) | Emax (% of Isoprenaline) | Cell Line | Reference |

| This compound | Data not available | Data not available | HEK293 cells expressing human β2-AR | - |

| Salbutamol | Data not available | Data not available | HEK293 cells | - |

| Formoterol | Data not available | Data not available | HEK293 cells | - |

| Isoprenaline | Defined as 100% | 100% | HEK293 cells | - |

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response achievable by an agonist.

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor upon agonist binding.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the steps for determining the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Experimental Workflow: cAMP Accumulation Assay

This workflow describes the procedure to measure the functional potency (EC50) and efficacy (Emax) of this compound.

References

Cell-Based Models for the Investigation of Sulfonterol, a Putative Beta-2 Adrenergic Agonist

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is investigated as a selective beta-2 adrenergic agonist, a class of drugs that stimulate beta-2 adrenergic receptors.[1][2][3] These receptors are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature.[1][2] Activation of beta-2 adrenergic receptors triggers a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation, tocolysis, and vasodilation. Consequently, beta-2 adrenergic agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The development and characterization of novel beta-2 adrenergic agonists like this compound necessitate robust and reproducible in vitro models to elucidate their mechanism of action, potency, selectivity, and potential off-target effects. Cell-based assays provide a controlled environment to study the intricate molecular events initiated by ligand binding to the beta-2 adrenergic receptor. These models are indispensable for preclinical drug discovery and development, offering a platform for high-throughput screening and detailed pharmacological characterization.

Mechanism of Action of Beta-2 Adrenergic Agonists

Beta-2 adrenergic agonists bind to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

Key Cell-Based Assays for Studying this compound

A variety of cell-based assays are available to dissect the pharmacological properties of this compound. These assays can be broadly categorized into those that measure receptor binding, second messenger accumulation, and downstream functional responses.

1. Receptor Binding Assays: These assays are designed to determine the affinity of this compound for the beta-2 adrenergic receptor.

-

Competitive Radioligand Binding: This classic assay uses a radiolabeled ligand with known high affinity for the beta-2 adrenergic receptor. The ability of unlabeled this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

2. Second Messenger Assays: These assays quantify the immediate downstream signaling events following receptor activation.

-

cAMP Accumulation Assays: As the primary second messenger for beta-2 adrenergic receptor signaling, measuring cAMP levels is a direct and reliable method to assess agonist activity. Common methods include competitive immunoassays (e.g., ELISA, HTRF) and reporter gene assays.

3. Downstream Signaling and Functional Assays: These assays investigate the physiological consequences of receptor activation.

-

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase, beta-galactosidase) under the control of a cAMP response element (CRE). Agonist-induced increases in cAMP lead to the expression of the reporter gene, which can be easily quantified.

-

Beta-Arrestin Recruitment Assays: These assays measure the interaction of beta-arrestin with the activated beta-2 adrenergic receptor, a key event in receptor desensitization and an alternative signaling pathway.

-

Cell-Based ELISA: This method can be used to determine the expression levels of the Adrenergic Receptor beta 2 in different cell lines and the effects of stimulation on its expression.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol describes a method to quantify the potency and efficacy of this compound in stimulating cAMP production in a human cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human beta-2 adrenergic receptor (or a relevant cell line with endogenous expression, e.g., A549 lung epithelial cells).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Isoproterenol (a non-selective beta-adrenergic agonist, used as a positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

384-well white opaque microplates.

-

Multimode plate reader.

Procedure:

-

Cell Culture: Maintain the HEK293-β2AR cells in a 37°C, 5% CO2 incubator.

-

Cell Seeding:

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in the culture medium and perform a cell count.

-

Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound and Isoproterenol in the stimulation buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Include a vehicle control (stimulation buffer with the same concentration of DMSO as the highest this compound concentration).

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Add 10 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 30 minutes (or as recommended by the assay kit manufacturer).

-

-

cAMP Measurement:

-

Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol of the chosen cAMP assay kit.

-